![molecular formula C26H26N4O3 B2758349 N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892262-69-0](/img/structure/B2758349.png)
N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
This compound is a derivative of amines, which are organic compounds that contain a basic nitrogen atom with a lone pair of electrons . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amine group, the creation of the tetrahydroquinazoline ring, and the addition of the carboxamide group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a cyclic structure. The presence of the amine group would likely make the compound a base, and the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Amines, for example, are known to undergo reactions such as alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules that lack hydrogen bonding, are often soluble in organic solvents, and can participate in a variety of chemical reactions .Future Directions
properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-2-29(20-10-5-3-6-11-20)17-9-16-27-24(31)19-14-15-22-23(18-19)28-26(33)30(25(22)32)21-12-7-4-8-13-21/h3-8,10-15,18H,2,9,16-17H2,1H3,(H,27,31)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEUNFXXSRVZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
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